molecular formula C14H15NO B13536896 [3-(4-Methoxyphenyl)phenyl]methanamine

[3-(4-Methoxyphenyl)phenyl]methanamine

Cat. No.: B13536896
M. Wt: 213.27 g/mol
InChI Key: RYIMJAGUGYYPRR-UHFFFAOYSA-N
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Description

(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine is an organic compound with the molecular formula C14H15NO It is a derivative of biphenyl, where a methoxy group is attached to one phenyl ring and a methanamine group is attached to the other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine typically involves the following steps:

    Formation of 4’-Methoxy-[1,1’-biphenyl]: This can be achieved through a Suzuki coupling reaction between 4-bromoanisole and phenylboronic acid in the presence of a palladium catalyst.

    Introduction of Methanamine Group: The resulting 4’-Methoxy-[1,1’-biphenyl] undergoes a reaction with formaldehyde and ammonium chloride under reductive amination conditions to introduce the methanamine group.

Industrial Production Methods

While specific industrial production methods for (4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 4’-Methoxy-[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: 4’-Methoxy-[1,1’-biphenyl]-3-ylamine.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study the interactions of biphenyl derivatives with biological systems.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their function. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybiphenyl: Lacks the methanamine group, making it less reactive in certain biological contexts.

    4’-Methoxy-[1,1’-biphenyl]-4-ylamine: Similar structure but with the amine group in a different position, leading to different reactivity and interactions.

    4’-Methoxy-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a methanamine group, altering its chemical properties and applications.

Uniqueness

(4’-Methoxy-[1,1’-biphenyl]-3-yl)methanamine is unique due to the specific positioning of the methanamine group, which allows for distinct interactions and reactivity compared to its analogs. This makes it valuable in the synthesis of specialized compounds and in studying specific biological processes.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

[3-(4-methoxyphenyl)phenyl]methanamine

InChI

InChI=1S/C14H15NO/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9H,10,15H2,1H3

InChI Key

RYIMJAGUGYYPRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC(=C2)CN

Origin of Product

United States

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